2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid, typically involves the cyclization of o-phenylenediamines with carboxylic acids or their derivatives. For example, the synthesis and evaluation of novel benzimidazole derivatives as potential chemotherapeutic agents highlight methods like FTIR, 1H NMR, and mass spectroscopy for structure determination (Gowda et al., 2009). Similarly, synthesis involving salicylaldehyde through steps like hydroxymethylation and cyclization has been reported to produce benzimidazole compounds with notable fluorescence properties (Gu An-zhong, 2010).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is often confirmed using spectroscopic techniques such as 1H NMR, IR, and X-ray crystallography. The crystal structure analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provides insight into the arrangement of benzimidazole molecules and their interactions, highlighting the significance of hydrogen bonds in crystal packing (Yeong et al., 2018).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical transformations, including reactions with chloro and nitro groups, leading to a variety of derivatives with potential luminescence and complex-forming properties. The synthesis and chemical transformations of benzotriazole-4-carboxylic acid derivatives exemplify these reactions (Vasin et al., 2013). Another example is the functionalization of 1H-pyrazole-3-carboxylic acid, leading to N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides, showcasing the versatility of benzimidazole derivatives in synthesizing a wide range of compounds (Yıldırım & Kandemirli, 2006).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of benzimidazole derivatives, are crucial for their application in various fields. For example, the study of crystal structures and hydrogen bonding in ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate provides valuable information about the physical characteristics of these compounds (Yeong et al., 2018).
Chemical Properties Analysis
The chemical properties of benzimidazole derivatives, including reactivity, stability, and functional group transformations, are integral to their utility in various applications. The synthesis and evaluation of benzimidazole derivatives for antileukemic activity illustrate the chemical reactivity and potential therapeutic applications of these compounds (Gowda et al., 2009).
Scientific Research Applications
Chemical Synthesis
2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid and its derivatives play a significant role in the synthesis of various chemical compounds. Addison and Burke (1981) described the synthesis of several compounds, including 2-(2-hydroxyphenyl)benzimidazole, through the condensation of o-phenylenediamines with carboxylic acids (Addison & Burke, 1981). This indicates its use as a building block in complex chemical syntheses.
Biological Evaluation for Cancer Therapeutics
Karthikeyan et al. (2017) synthesized novel derivatives of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and evaluated their anti-proliferative effects against breast cancer cell lines. These derivatives showed significant antiproliferative effects, making them potential candidates for breast cancer therapeutics (Karthikeyan, Solomon, Lee, & Trivedi, 2017).
Fluorescence Properties
Gu An-zhong (2010) synthesized 2-(5-aminomethyl-2-hydroxyphenyl) benzimidazole, a derivative, and explored its fluorescence properties. The study showed that this compound has high fluorescence quantum yield and a large Stokes shift, making it useful in fluorescence-based applications (Gu, 2010).
Chelating Properties
Patel and Singh (2009) conducted a study on the chelating properties of 1-(4-carboxy-3-hydroxyphenyl aminomethyl) benzimidazole, a related compound. The study focused on its ability to form complexes with transition metals, suggesting potential applications in coordination chemistry and catalysis (Patel & Singh, 2009).
Antihypertensive Activity
Manik Sharma, Kohli, and Smita Sharma (2010) synthesized various benzimidazole derivatives with potential antihypertensive properties. These compounds, including 2-[(Substituted-phenyl amino)-phenyl-methyl]-1-[2'-(1H-tetrazol-5-yl) biphenyl-3-ylmethyl]-1H-benzoimidazol-5-ylamine derivatives, were evaluated for their effectiveness in controlling blood pressure, indicating the therapeutic potential of benzimidazole derivatives in hypertension management (Sharma, Kohli, & Sharma, 2010).
Corrosion Inhibition
Yadav, Behera, Kumar, and Sinha (2013) investigated benzimidazole derivatives as corrosion inhibitors for mild steel in acidic environments. Their study demonstrated the effectiveness of these compounds in preventing corrosion, suggesting industrial applications in metal protection (Yadav, Behera, Kumar, & Sinha, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-(4-hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O3/c17-10-4-1-8(2-5-10)13-15-11-6-3-9(14(18)19)7-12(11)16-13/h1-7,17H,(H,15,16)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJNKGDUQIIAXNR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420618 |
Source
|
Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxyphenyl)-3H-benzimidazole-5-carboxylic acid | |
CAS RN |
174533-98-3 |
Source
|
Record name | 2-(4-Oxocyclohexa-2,5-dien-1-ylidene)-2,3-dihydro-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50420618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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